molecular formula C12H16INO2 B14839238 3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine

3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine

Cat. No.: B14839238
M. Wt: 333.16 g/mol
InChI Key: WURLKZVRUCQVHN-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and iodopyridine functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxy-4-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.

    3-Tert-butoxy-4-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.

    3-Tert-butoxy-4-cyclopropoxy-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-Tert-butoxy-4-cyclopropoxy-5-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-10-7-14-6-9(13)11(10)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

WURLKZVRUCQVHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=CC(=C1OC2CC2)I

Origin of Product

United States

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